5-((ethylthio)methyl)isoxazol-3(2H)-one
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Overview
Description
5-((Ethylthio)methyl)isoxazol-3(2H)-one is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((ethylthio)methyl)isoxazol-3(2H)-one typically involves the cycloaddition reaction of nitrile oxides with alkenes. This reaction is known as the 1,3-dipolar cycloaddition reaction. The nitrile oxide can be generated in situ from the corresponding oxime using an oxidizing agent such as chloramine-T or sodium hypochlorite. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at room temperature .
Industrial Production Methods
Industrial production of isoxazole derivatives often employs metal-catalyzed reactions. For example, copper(I) or ruthenium(II) catalysts are commonly used in the cycloaddition reactions to improve yields and reaction rates. there is a growing interest in developing metal-free synthetic routes due to concerns about the toxicity and environmental impact of metal catalysts .
Chemical Reactions Analysis
Types of Reactions
5-((Ethylthio)methyl)isoxazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The isoxazole ring can be reduced to form isoxazolines or isoxazolidines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Isoxazolines, isoxazolidines
Substitution: Halogenated isoxazoles, amino isoxazoles
Scientific Research Applications
5-((Ethylthio)methyl)isoxazol-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases due to its ability to interact with biological targets.
Industry: Used in the development of new materials and as a precursor for the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 5-((ethylthio)methyl)isoxazol-3(2H)-one involves its interaction with specific molecular targets in biological systems. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The ethylthio group can also undergo metabolic transformations, leading to the formation of active metabolites that contribute to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: An antibiotic that contains an isoxazole ring.
Muscimol: A psychoactive compound that acts as a GABA receptor agonist.
Ibotenic Acid: A neurotoxin that acts as an agonist for glutamate receptors.
Uniqueness
5-((Ethylthio)methyl)isoxazol-3(2H)-one is unique due to the presence of the ethylthio group, which imparts distinct chemical and biological properties. This functional group can undergo various chemical transformations, making the compound versatile for synthetic applications. Additionally, the combination of the isoxazole ring and the ethylthio group can lead to unique interactions with biological targets, potentially resulting in novel therapeutic effects .
Properties
Molecular Formula |
C6H9NO2S |
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Molecular Weight |
159.21 g/mol |
IUPAC Name |
5-(ethylsulfanylmethyl)-1,2-oxazol-3-one |
InChI |
InChI=1S/C6H9NO2S/c1-2-10-4-5-3-6(8)7-9-5/h3H,2,4H2,1H3,(H,7,8) |
InChI Key |
FRQUNHWEDFGVAD-UHFFFAOYSA-N |
Canonical SMILES |
CCSCC1=CC(=O)NO1 |
Origin of Product |
United States |
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